Heliotrine-D3
Description
Overview of Pyrrolizidine (B1209537) Alkaloids (PAs) as a Research Focus
Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds, with over 660 identified from more than 6,000 plant species. mdpi.commsu.edu These compounds are secondary metabolites that plants, particularly those in the Boraginaceae, Asteraceae, and Fabaceae families, produce as a defense mechanism against herbivores. mdpi.commsu.edu PAs are esters composed of a necine base, which contains a pyrrolizidine ring system, and one or more necic acid units. researchgate.net Their presence in the food chain, through contamination of products like honey, tea, grains, and herbal supplements, has made them a significant area of research in food safety. mdpi.commsu.edu The potential for these compounds to cause adverse health effects has led to increased monitoring and the development of sensitive analytical methods to detect their presence in various matrices. mdpi.comnih.gov
Rationale for Deuterated Analogues in Chemical and Biological Investigations
In analytical chemistry, particularly in quantitative analysis using mass spectrometry, internal standards are essential for achieving precision and accuracy. clearsynth.com Deuterated analogues, where one or more hydrogen atoms are replaced by the stable isotope deuterium (B1214612), are ideal internal standards. clearsynth.commonadlabtech.com Because they are chemically almost identical to the analyte of interest, they exhibit similar behavior during sample preparation and analysis, including extraction, ionization, and chromatographic separation. scioninstruments.comnih.gov
The key advantage of using a deuterated standard like Heliotrine-D3 is that its increased mass allows it to be distinguished from the non-labeled analyte by a mass spectrometer. silantes.com This distinction is crucial for accurate quantification, as the ratio of the analyte signal to the internal standard signal can be used to calculate the analyte's concentration. wikipedia.org This method effectively compensates for variations in sample injection volume, matrix effects where other compounds in a complex sample interfere with the analysis, and fluctuations in instrument response. clearsynth.commonadlabtech.comscioninstruments.com The use of stable isotope-labeled standards is a hallmark of robust and reliable analytical method validation. clearsynth.com
Historical Context of Heliotrine (B1673042) and its Significance in Alkaloid Research
Heliotrine is a pyrrolizidine alkaloid that can be isolated from various plant species, most notably from the Heliotropium genus. nih.govijrti.org Plants from this genus have a long history in traditional and folk medicine across different cultures. nih.govijrti.org For instance, Heliotropium indicum has been used to address a variety of ailments. nih.govijrti.org The isolation and structural elucidation of alkaloids like heliotrine were significant milestones in the field of natural product chemistry. nih.govresearchgate.net Research into these compounds has not only shed light on their chemical properties but also on their biological activities, which has been a driver for developing methods to detect and quantify them accurately. biocrick.comacs.org Heliotrine, along with related PAs, is often studied for its presence in herbal remedies and potential contamination of foodstuffs. mdpi.commdpi.com
The Role of this compound in Advancing Analytical and Mechanistic Understanding
This compound, as a labeled analogue of Heliotrine, plays a critical role in modern analytical methods. pharmaffiliates.com Its primary application is as an internal standard for the accurate quantification of Heliotrine in complex matrices such as food, feed, and botanical supplements using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czshimadzu.comnih.gov
The development of sensitive LC-MS/MS methods allows for the detection of trace amounts of PAs. lcms.cz In these methods, a known amount of this compound is added to a sample at an early stage of preparation. scioninstruments.com Because this compound and Heliotrine have nearly identical chemical and physical properties, they are affected similarly by any sample loss during extraction and cleanup, as well as by variations in the mass spectrometer's ionization source. nih.gov By measuring the ratio of the mass spectrometric response of Heliotrine to that of this compound, analysts can calculate the precise concentration of Heliotrine in the original sample, a task that would be fraught with uncertainty otherwise. wikipedia.org This approach has been instrumental in ensuring food safety and supporting regulatory monitoring of PAs. lcms.czshimadzu.com
Data Tables
Table 1: Chemical Properties of Heliotrine and this compound
| Property | Heliotrine | This compound |
| Chemical Formula | C₁₆H₂₇NO₅ | C₁₆H₂₄D₃NO₅ |
| Molecular Weight | 313.39 g/mol | 316.41 g/mol |
| CAS Number | 303-33-3 | Not Available |
| Compound Class | Pyrrolizidine Alkaloid | Stable Isotope-Labeled Pyrrolizidine Alkaloid |
Data sourced from biocrick.compharmaffiliates.com
Table 2: Example Mass Spectrometry Parameters for PA Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard technique for PA analysis. The instrument is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). Using a deuterated internal standard like this compound allows for the most accurate quantification. While specific transitions for this compound are not publicly available, the table below shows typical parameters for its unlabeled counterpart, Heliotrine. A deuterated standard would be expected to have a precursor ion with a higher mass-to-charge ratio (m/z).
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Heliotrine | 314.1 | 138.1 | 120.1 |
This table is illustrative, based on common PA analysis methods. Specific parameters can vary by instrument and laboratory. Data adapted from shimadzu.comscirp.org
Properties
Molecular Formula |
C₁₆H₂₄D₃NO₅ |
|---|---|
Molecular Weight |
316.41 |
Synonyms |
(2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl Ester-D3; _x000B_[1S-[1α,7[R*(S*)],7aα]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyr |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing Heliotrine D3 As an Internal Standard
Chromatographic Separation Techniques for Pyrrolizidine (B1209537) Alkaloids
The complexity of PA analysis stems from the large number of existing analogs and isomers, which often co-elute in chromatographic systems. sciex.com Therefore, high-resolution separation techniques are paramount for the individual identification and quantification of these compounds.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection (LC-MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for PA analysis due to its high sensitivity and selectivity. unipd.itmdpi.com This technique allows for the detection of PAs at very low concentrations, often in the µg/kg range. mdpi.comlcms.cz
Method development in LC-MS/MS focuses on optimizing the chromatographic separation of a wide array of PAs and their N-oxides. nih.gov This often involves the use of C18 columns with gradient elution, employing mobile phases typically consisting of water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. sciex.comshimadzu.com The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.comnih.gov
The use of an internal standard like Heliotrine-D3 is critical in LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal. nih.gov By adding a known amount of this compound to the sample at the beginning of the analytical process, any losses or variations during extraction, cleanup, and analysis can be corrected for, leading to more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is more prevalent for PA analysis, gas chromatography-mass spectrometry (GC-MS) offers an alternative approach. mdpi.com However, GC-MS analysis of PAs is more complex as it requires derivatization to make the non-volatile PAs and their N-oxides suitable for gas chromatography. scielo.br A common approach involves the reduction of PAs and their N-oxides to their common necine backbone, followed by silylation before GC-MS analysis. nih.gov
In this context, an internal standard is equally crucial. While not as commonly cited for GC-MS of PAs as in LC-MS/MS, the principle of using a deuterated internal standard like this compound would be to correct for inconsistencies in the derivatization process and chromatographic run. nih.gov However, GC-MS is generally considered less practical for routine PA analysis due to the extensive sample preparation required and its inability to directly identify PA N-oxides. mdpi.com
Quantitative Analysis of Pyrrolizidine Alkaloids Utilizing this compound
The primary role of this compound in analytical methods is to enable accurate quantification of PAs through the principle of isotope dilution.
Stable Isotope Dilution Assay (SIDA) Principles and Application
A Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. researchgate.netnih.gov this compound, being a deuterated form of heliotrine (B1673042), is an ideal internal standard for this purpose. The key principle of SIDA is that the isotopically labeled standard (e.g., this compound) behaves almost identically to the native analyte (e.g., heliotrine and other PAs) throughout the entire analytical procedure, including extraction, cleanup, and ionization in the mass spectrometer. bund.de
By adding a precise amount of this compound to the sample prior to any processing steps, the ratio of the native analyte to the labeled internal standard can be measured by the mass spectrometer. Since both the analyte and the internal standard are affected proportionally by any sample losses or matrix effects, this ratio remains constant. acs.org This allows for highly accurate and precise quantification, as the final calculated concentration is based on this stable ratio, effectively canceling out most sources of analytical error. nih.gov
Calibration Curve Generation and Linearity Assessment
For accurate quantification, a calibration curve is generated by plotting the response ratio (peak area of the analyte divided by the peak area of the internal standard, this compound) against the concentration of the analyte. mdpi.com This is typically done using a series of calibration standards prepared in a matrix that closely matches the sample matrix (matrix-matched calibration) to account for any residual matrix effects not fully compensated for by the internal standard. lcms.czacs.org
The linearity of the calibration curve is a critical parameter in method validation. mdpi.com It is assessed by calculating the coefficient of determination (R²), which should ideally be close to 1 (typically >0.99), indicating a strong linear relationship between the concentration and the response ratio over a defined concentration range. researchgate.netmdpi.com The working range of the method is established based on this linear portion of the calibration curve. lcms.cz
Below is an example of a data table that might be generated during the linearity assessment for a set of pyrrolizidine alkaloids using this compound as an internal standard.
| Pyrrolizidine Alkaloid | Concentration Range (µg/kg) | Number of Calibration Points | Coefficient of Determination (R²) |
| Retrorsine (B1680556) | 0.5 - 100 | 7 | 0.998 |
| Senecionine (B1681732) | 0.5 - 100 | 7 | 0.999 |
| Lasiocarpine (B1674526) | 0.5 - 100 | 7 | 0.997 |
| Echimidine | 0.5 - 100 | 7 | 0.998 |
| Intermedine | 0.5 - 100 | 7 | 0.999 |
| Lycopsamine | 0.5 - 100 | 7 | 0.999 |
This table is a representative example and the specific values can vary depending on the analytical method and matrix.
Method Validation Protocols in Analytical Chemistry
Method validation is a formal process that confirms that an analytical method is suitable for its intended purpose. For the analysis of PAs using this compound, validation is performed according to established guidelines, such as those from the Eurachem Guide or the Association of Official Analytical Chemists (AOAC). nih.govmdpi.com Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the target PAs from other components in the sample matrix. mdpi.com This is often demonstrated by the absence of interfering peaks at the retention times of the analytes in blank samples.
Accuracy (Trueness): The closeness of the measured value to the true value. It is typically assessed through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. mdpi.commdpi.com Acceptable recovery rates are often within the range of 70-120%.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and includes repeatability (intra-day precision) and reproducibility (inter-day precision). mdpi.com RSD values are typically expected to be below 15-20%.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.commdpi.com The LOQ is often determined as the lowest point on the calibration curve.
Linearity and Working Range: As discussed previously, this establishes the concentration range over which the method is accurate and precise. mdpi.com
Matrix Effect: The effect of co-eluting, undetected components of the sample matrix on the ionization of the target analyte. mdpi.com It is evaluated by comparing the response of an analyte in a matrix-matched standard to its response in a pure solvent standard. acs.org The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects. nih.gov
The following table summarizes typical method validation results for the analysis of PAs in a food matrix using an LC-MS/MS method with this compound as an internal standard.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Accuracy (Recovery) | 70 - 120% | 85 - 115% |
| Precision (RSD) | < 15-20% | < 10% |
| Linearity (R²) | > 0.99 | 0.999 |
| LOQ | Dependent on regulatory limits | 0.1 - 1.0 µg/kg |
This table provides illustrative values and the actual results will depend on the specific method, matrix, and analyte.
Precision and Accuracy Determinations
The use of an internal standard like this compound is fundamental for ensuring the precision and accuracy of an analytical method. carlroth.com By adding a known quantity of the deuterated standard to the sample at the beginning of the analytical process, any variations that occur during sample preparation and injection can be compensated for. carlroth.com This is because the internal standard is chemically and physically similar to the analyte of interest and will be affected in the same manner by extraction inefficiencies, matrix effects, and instrumental drift.
Method validation studies for the analysis of pyrrolizidine alkaloids in various matrices, such as animal feed and food products, demonstrate the effectiveness of using internal standards. For instance, a method for determining PAs in feed materials reported recovery rates between 84.1% and 112.9%. researchgate.net The repeatability, expressed as the relative standard deviation (RSD), ranged from 3.0% to 13.6%, while the reproducibility was between 4.8% and 18.9%. researchgate.net In another study on cereal-based products, a validated method showed recoveries ranging from 71% to 119% with intra- and inter-day precision lower than 19%. researchgate.net These values fall within the acceptable ranges set by regulatory bodies, highlighting the robustness of methods employing internal standards.
The precision of an analytical method is often categorized into repeatability (intra-assay precision) and intermediate precision (inter-assay or within-laboratory reproducibility). Repeatability refers to the variation observed when the same sample is analyzed multiple times under the same conditions (same operator, same instrument, short time interval). nih.gov Intermediate precision assesses the variation within a single laboratory over a longer period, accounting for different analysts, equipment, and days. nih.gov For the analysis of 1,25-dihydroxyvitamin D3, a study reported intra-assay and inter-assay imprecision of 5.6% and 8.0% at a concentration of 120 pmol/L, and 8.7% and 13% at 48 pmol/L, respectively. nih.gov
Accuracy, on the other hand, reflects how close the measured value is to the true value. It is often determined by analyzing certified reference materials or by performing recovery studies on spiked blank matrix samples. aoac.org For pyrrolizidine alkaloids, acceptable recovery is generally considered to be within the range of 70% to 120%. aoac.org
Table 1: Precision and Accuracy Data from a Validated Method for Pyrrolizidine Alkaloids in Feed
| Parameter | Result |
| Recovery | 84.1% - 112.9% |
| Repeatability (RSD) | 3.0% - 13.6% |
| Reproducibility (RSD) | 4.8% - 18.9% |
Limits of Detection (LOD) and Quantification (LOQ) for Deuterated and Non-Deuterated Analytes
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.info
For the analysis of pyrrolizidine alkaloids, including heliotrine, in food and feed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique due to its high sensitivity and selectivity. researchgate.net In a study analyzing PAs in honey and herbal teas, the LOQs for various PAs were determined. windows.net Another study focusing on cereal-based products reported LODs and LOQs between 0.5 and 1.0 µg/kg. researchgate.net
The determination of LOD and LOQ can be approached in several ways, including methods based on the signal-to-noise ratio (S/N), the standard deviation of the response and the slope of the calibration curve, or through the analysis of laboratory fortified blanks. d-nb.info For instance, an S/N ratio of 3 is often used to estimate the LOD, while a ratio of 10 is commonly used for the LOQ. d-nb.info
The use of a deuterated internal standard like this compound does not directly have its own LOD or LOQ in the context of quantifying the non-deuterated analyte. Instead, its consistent response at a known concentration helps to ensure the accuracy of the measurements of the target analytes down to their respective LODs and LOQs.
Table 2: Examples of LOD and LOQ for Pyrrolizidine Alkaloids in Different Matrices
| Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| Herbal Tea | Heliotrine | Not Specified | See Table 3 in source windows.net |
| Honey | Heliotrine | Not Specified | See Table 3 in source windows.net |
| Cereal-based products | Various PAs | 0.5 - 1.0 | 0.5 - 1.0 researchgate.net |
| Food Samples | Most PAs | 0.5 | Not Specified researchgate.net |
| Feed Samples | All PAs | 4.5 | Not Specified researchgate.net |
Selectivity and Robustness Evaluation
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. aoac.org In the context of analyzing pyrrolizidine alkaloids, this is particularly important due to the complexity of the matrices (e.g., herbal teas, honey, feed) and the potential for co-eluting isomers. aoac.orgresearchgate.net The use of mass spectrometric detection, especially in tandem with liquid chromatography (LC-MS/MS), provides high selectivity. researchgate.net
The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. researchgate.net For a method determining PAs in feed, a robustness test revealed that minor changes in parameters such as mobile phase composition and flow rate did not significantly impact the results. researchgate.net
Sample Preparation Strategies for Complex Biological and Botanical Matrices
The analysis of pyrrolizidine alkaloids in complex matrices like plants, food, and biological fluids requires effective sample preparation to extract the analytes and remove interfering compounds. researchgate.netresearchgate.net
Given the polar nature of pyrrolizidine alkaloids and their N-oxides, extraction is typically performed with polar solvents such as methanol or aqueous acidic solutions. researchgate.net A common approach involves solid-liquid extraction (SLE) or liquid-liquid extraction (LLE). researchgate.net For instance, a method for analyzing PAs in feed utilized extraction with sulfuric acid. researchgate.net
Following extraction, a clean-up step is often necessary to remove matrix components that could interfere with the analysis. researchgate.net Solid-phase extraction (SPE) is a widely used technique for this purpose. researchgate.net Cation-exchange SPE cartridges are particularly effective for purifying PAs. researchgate.net In some methods, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is employed, which combines extraction with salting-out and dispersive SPE for clean-up. researchgate.netresearchgate.net
The addition of this compound at the beginning of the sample preparation process is crucial to account for any analyte loss during these extraction and clean-up steps.
Table 3: Common Sample Preparation Techniques for Pyrrolizidine Alkaloids
| Technique | Description |
| Solid-Liquid Extraction (SLE) | Extraction of analytes from a solid sample using a liquid solvent. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. researchgate.net |
| Solid-Phase Extraction (SPE) | Use of a solid sorbent to isolate analytes from a liquid sample. researchgate.net |
| QuEChERS | A streamlined method involving extraction with acetonitrile and a salting-out step, followed by dispersive SPE clean-up. researchgate.netresearchgate.net |
Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govnih.gov This is a particular concern in complex matrices such as herbal products and biological fluids. nih.govmdpi-res.com
The most effective way to mitigate matrix effects is through the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. mdpi-res.com Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized.
Other strategies to reduce matrix effects include optimizing the sample preparation to remove interfering components, modifying chromatographic conditions to separate the analyte from matrix interferences, and using matrix-matched calibration standards. nih.goviteh.ai However, the use of a SIL-IS like this compound is considered the gold standard for compensating for matrix effects in quantitative LC-MS/MS analysis.
Mechanistic Investigations of Pyrrolizidine Alkaloid Biotransformation Using Heliotrine D3 Tracers
In Vitro Metabolic Studies of Heliotrine-D3
In vitro studies using liver microsomes and other cellular systems have been fundamental in dissecting the initial steps of heliotrine (B1673042) metabolism. These controlled environments allow for the precise study of enzymatic processes without the complexities of a whole organism.
The metabolic activation of pyrrolizidine (B1209537) alkaloids, including heliotrine, is a prerequisite for their toxicity. ifremer.fr This activation is primarily catalyzed by cytochrome P450 (CYP450) enzymes in the liver. ifremer.fr Studies have shown that specific CYP450 isoforms are responsible for the metabolism of various PAs. researchgate.net For instance, CYP3A4 has been identified as a key enzyme in the metabolism of several PAs, leading to the formation of reactive pyrrolic esters. researchgate.net While direct studies on this compound are limited, research on the parent compound, heliotrine, indicates that its metabolism follows a similar pathway. The toxicity of PAs arises from their activation by CYP450 enzymes, which results in the formation of dehydro-PAs and reactive pyrrolic esters that can interact with cellular macromolecules. ifremer.fr
The general consensus is that 1,2-unsaturated PAs require metabolic activation to exert their genotoxic and tumorigenic effects. researchgate.netnih.gov This activation involves the conversion of the necine base of the PA into a reactive pyrrolic derivative. The use of deuterated tracers like this compound allows for the precise tracking of these metabolic conversions and the identification of the enzymes involved.
A crucial step in the bioactivation of heliotrine is the formation of dehydroheliotridine (B1201450) (DHH). In vitro studies using rat liver microsomes have demonstrated that the metabolism of heliotrine, a monoester PA, leads to the formation of the DHH metabolite. nih.gov This reactive intermediate is considered a key player in the subsequent toxic effects.
The fate of DHH is of significant interest. It is an unstable and reactive electrophile that can bind to cellular nucleophiles, including DNA and proteins. This binding is believed to be a primary mechanism of PA-induced toxicity. ifremer.fr Further metabolism can lead to the formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), a less reactive but still unstable alkylating agent. researchgate.net Mechanistic studies have shown that the metabolism of various tumorigenic PAs, including those of the retronecine (B1221780), heliotridine (B129409), and otonecine (B3428663) types, all converge to generate a common set of DHP-derived DNA adducts. nih.gov
| Metabolite | Description | Role in Toxicity |
| Dehydroheliotridine (DHH) | A highly reactive pyrrolic metabolite formed from the initial oxidation of heliotrine. | Acts as a potent electrophile, capable of binding to cellular macromolecules. |
| 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) | A subsequent metabolite formed from DHH, which is also an alkylating agent. researchgate.net | Contributes to the formation of DNA adducts. researchgate.netnih.gov |
Enzymatic Pathways and Cytochrome P450 Involvement
In Vivo Tracer Studies in Experimental Systems
The use of stable isotopes, such as deuterium (B1214612) in this compound, is a powerful tool for tracing metabolic pathways. nih.gov Isotope tracing allows researchers to follow the transformation of the parent compound into various metabolites without the need for radioactive labels. nih.gov This technique, often coupled with mass spectrometry, can provide detailed insights into the sequence of metabolic reactions and the structures of the resulting products. nih.gov By tracking the deuterium label, scientists can confirm the metabolic pathways proposed from in vitro studies and potentially discover novel biotransformation routes within a living system.
Disposition and Elimination Pathway Elucidation
Formation and Analysis of Pyrrolizidine Alkaloid-Derived DNA Adducts
A critical consequence of PA metabolism is the formation of DNA adducts, which are covalent modifications to DNA that can lead to mutations and cancer. researchgate.net The genotoxicity of PAs is directly linked to the ability of their reactive metabolites to bind to DNA.
Mechanistic studies have confirmed that the metabolism of tumorigenic PAs from different structural classes, including the heliotridine-type like lasiocarpine (B1674526) and heliotrine, results in the formation of a common set of DHP-derived DNA adducts. nih.govnih.gov When heliotrine was incubated with calf thymus DNA in the presence of rat liver microsomes, the same set of DHP-derived DNA adducts were formed. nih.gov This finding supports the hypothesis that these DHP-derived DNA adducts can serve as common biomarkers for exposure to and tumorigenicity of various PAs. nih.govnih.gov
The analysis of these DNA adducts typically involves sophisticated analytical techniques. After isolation of DNA from tissues or cells, the DNA is enzymatically digested into individual nucleosides. hhearprogram.org The modified nucleosides (the DNA adducts) are then detected and quantified using methods such as liquid chromatography-mass spectrometry (LC-MS). hhearprogram.orgberkeley.edu For enhanced sensitivity, techniques like ³²P-postlabeling can also be employed, which involves radioactively labeling the adducts for detection. berkeley.eduresearchgate.net
| Analytical Technique | Description | Application in PA-DNA Adduct Analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique that separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. berkeley.edu | Used for the sensitive and specific detection and quantification of DHP-derived DNA adducts in biological samples. hhearprogram.org |
| ³²P-Postlabeling | A highly sensitive method where DNA adducts are enzymatically labeled with a radioactive phosphorus isotope (³²P) and then separated by chromatography. berkeley.edu | Allows for the detection of very low levels of DNA adducts, providing evidence of DNA damage even at low exposure levels. researchgate.net |
Molecular Mechanisms of Adduct Formation from Dehydroalkaloids
The genotoxicity of pyrrolizidine alkaloids (PAs), such as heliotrine, is not inherent to the parent compound but arises from its metabolic activation in the liver. nih.gov This biotransformation is a critical prerequisite for their ability to damage DNA and initiate carcinogenesis. nih.govnih.gov The process begins with the enzymatic oxidation of the necine base of the PA by cytochrome P450 monooxygenases, converting it into a highly reactive pyrrolic ester, commonly referred to as a dehydroalkaloid. nih.gov In the specific case of heliotrine, a tumorigenic monoester PA, this initial metabolic step results in the formation of the metabolite dehydroheliotridine (DHH). nih.gov
Dehydroalkaloids like DHH are unstable electrophilic intermediates. They readily undergo further transformation, leading to the generation of a common, ultimate carcinogenic metabolite for many PAs: (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, universally known as DHP. nih.govnih.gov This DHP molecule is a potent electrophile that can react with nucleophilic centers on biological macromolecules, most significantly with DNA. nih.govwikipedia.org
The formation of DNA adducts occurs when DHP covalently binds to the nitrogen atoms within the purine (B94841) bases of DNA. nih.govwikipedia.org Research has demonstrated that these reactions happen preferentially at the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) residues. nih.govacs.orgnih.gov This binding process alters the structure of the DNA, forming what are known as DHP-derived DNA adducts. The formation of these adducts is a key molecular event that can lead to mutations during DNA replication, thereby initiating the process of cancer development. wikipedia.org Studies confirm that various tumorigenic PAs, including diesters like riddelliine and monocrotaline, and monoesters like heliotrine, all converge to form this same set of DHP-derived DNA adducts. nih.govnih.gov This commonality underscores the central role of the DHP intermediate in the mechanism of PA-induced genotoxicity. nih.gov
Table 1: Key Intermediates in Heliotrine-Induced DNA Adduct Formation
| Compound/Intermediate | Role |
|---|---|
| Heliotrine | Parent pyrrolizidine alkaloid; requires metabolic activation. |
| Dehydroheliotridine (DHH) | Initial reactive pyrrolic ester metabolite formed from heliotrine. nih.gov |
| 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) | Ultimate carcinogenic metabolite; a potent electrophile that binds to DNA. nih.govnih.gov |
Spectroscopic and Structural Elucidation Research of Heliotrine D3 and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
The characterization of Heliotrine-D3 would begin with one-dimensional ¹H and ¹³C NMR spectroscopy. In ¹H NMR, the chemical shifts, coupling constants, and integration of the signals would reveal the number and connectivity of protons in the molecule. For this compound, the spectrum would be nearly identical to that of heliotrine (B1673042), with the key difference being the absence of a proton signal corresponding to the deuterated position. The specific location of the deuterium (B1214612) atoms (e.g., on the methyl group of the methoxyethyl side chain) would be confirmed by this absence.
Similarly, the ¹³C NMR spectrum would identify all carbon atoms in the molecule. The carbon atom bonded to the deuterium atoms would show a characteristic multiplet signal due to C-D coupling and would be shifted slightly upfield compared to the corresponding carbon in unlabeled heliotrine.
No specific ¹H or ¹³C NMR chemical shift data for this compound has been published in the available scientific literature.
Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry
To confirm the complete structure and stereochemistry, a suite of 2D NMR experiments would be employed. These experiments show correlations between different nuclei, providing a detailed connectivity map.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton (¹H-¹H) coupling networks within the pyrrolizidine (B1209537) core and the necic acid side chain, confirming the sequence of hydrogen atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different structural fragments, such as linking the necic acid ester to the pyrrolizidine core via the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the pyrrolizidine ring.
Specific 2D NMR correlation data for this compound is not available in public research databases.
Mass Spectrometry (MS) in Elucidating Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be used to determine the exact mass of the this compound molecular ion with high precision. This accurate mass measurement allows for the calculation of its elemental formula (C₁₆H₂₄D₃NO₅), confirming the successful incorporation of the three deuterium atoms and distinguishing it from any other compound with the same nominal mass.
A specific, experimentally determined accurate mass for this compound from a research publication is not available. However, its molecular formula and nominal mass are confirmed by commercial suppliers. clearsynth.comscbt.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
In tandem mass spectrometry (MS/MS), the molecular ion of this compound would be isolated, fragmented, and the resulting fragment ions analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentations would involve the loss of the necic acid side chain and cleavages within the pyrrolizidine ring. The masses of the fragments containing the deuterated group would be shifted by +3 Da compared to the fragments of unlabeled heliotrine, confirming the location of the isotopic label. This technique is fundamental to the use of this compound as an internal standard in quantitative analyses. acs.org
While the principles of MS/MS analysis are well-established, specific fragmentation pathways and corresponding mass spectra for this compound have not been detailed in the accessible literature.
Advanced Spectroscopic Techniques and Their Application in Research
The analysis of this compound, particularly in complex mixtures like herbal products or food samples, often involves coupling liquid chromatography (LC) with mass spectrometry (LC-MS). The LC separates the analyte from the matrix, and the MS provides sensitive and selective detection. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for accurate quantification in LC-MS methods, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
Further advancements, such as the use of high-resolution tandem mass spectrometry (LC-HR-MS/MS), would provide even greater confidence in both the identification and quantification of the target analyte by combining chromatographic separation, accurate mass measurement of both precursor and fragment ions, and the established fragmentation pattern.
Role of Heliotrine D3 in Pyrrolizidine Alkaloid Reference Material Development and Quality Control
Development of Certified Reference Materials (CRMs)
Certified Reference Materials (CRMs) are fundamental to the accuracy and metrological traceability of chemical measurements. In the context of pyrrolizidine (B1209537) alkaloid analysis, CRMs for individual PAs are essential for the calibration of analytical instruments and the validation of analytical methods. Heliotrine-D3 plays a significant role as a stable isotope-labeled internal standard, which is a specific type of reference material.
The development of a CRM, including for isotopically labeled compounds like this compound, is a meticulous process that involves:
Synthesis and Purification: The synthesis of this compound involves the introduction of three deuterium (B1214612) atoms into the heliotrine (B1673042) molecule. This is followed by extensive purification to ensure the chemical and isotopic purity of the final product.
Characterization: The identity and purity of the synthesized this compound are confirmed using a battery of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Homogeneity and Stability Studies: The batch of purified this compound is tested for homogeneity to ensure that each unit of the material has the same concentration. Stability studies are also conducted under various storage conditions to determine the shelf-life of the reference material.
Value Assignment: The concentration of the this compound in the reference material is determined with a high degree of accuracy and is accompanied by a statement of uncertainty.
The availability of well-characterized this compound as a reference material allows laboratories to accurately prepare calibration standards and internal standard solutions, which are indispensable for the precise quantification of heliotrine and other related PAs in various matrices.
Inter-Laboratory Comparison and Proficiency Testing Programs
Inter-laboratory comparison (ILC) and proficiency testing (PT) programs are essential tools for assessing the performance of analytical laboratories and ensuring the comparability of results across different laboratories. In the analysis of pyrrolizidine alkaloids, these programs often involve the distribution of a test material containing a known, but undisclosed, concentration of PAs to participating laboratories.
The use of this compound as an internal standard in these programs is critical for several reasons:
Minimizing Analytical Variability: By using this compound as an internal standard, laboratories can compensate for variations in sample preparation, instrument response, and matrix effects. This leads to more accurate and consistent results, which is a primary goal of ILC and PT programs.
Performance Evaluation: The ability of a laboratory to accurately quantify PAs using an internal standard like this compound is a key indicator of its analytical proficiency. The results from PT schemes provide an objective measure of a laboratory's performance and can highlight areas for improvement.
Harmonization of Methods: The widespread use of a common internal standard such as this compound in PT programs promotes the harmonization of analytical methods for PA analysis. This is crucial for ensuring that regulatory limits for PAs in food and feed can be enforced consistently across different regions.
Ensuring Analytical Reliability in Pyrrolizidine Alkaloid Research
The reliability of analytical data is the bedrock of scientific research. In the field of pyrrolizidine alkaloid research, the use of stable isotope-labeled internal standards like this compound is a cornerstone of analytical reliability. Its application helps to mitigate several potential sources of error in the analytical workflow.
The primary mechanism by which this compound enhances analytical reliability is through its use in isotope dilution mass spectrometry (IDMS). In this technique, a known amount of this compound is added to the sample at the beginning of the analytical procedure. Since this compound is chemically identical to the native heliotrine, it behaves in the same way during extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, the concentration of the native heliotrine can be determined with high precision and accuracy, as this ratio is largely unaffected by losses during sample processing.
The use of this compound as an internal standard is particularly important for complex matrices such as honey, herbal products, and feed, where matrix effects can significantly impact the accuracy of quantification when using external calibration methods.
Contribution to Standard Method Performance Requirements (SMPRs)
Standard Method Performance Requirements (SMPRs) define the minimum performance characteristics that an analytical method must meet to be considered fit for its intended purpose. These requirements are established by standard-setting organizations to ensure the quality and comparability of analytical data.
The availability and use of stable isotope-labeled internal standards like this compound have a direct impact on the development of SMPRs for pyrrolizidine alkaloids. The AOAC INTERNATIONAL Standard Method Performance Requirements (SMPRs®) for Pyrrolizidine Alkaloids in Teas, Herbal Infusions, Dried Herbs, Seed Spices, Honey, and Botanical Dietary Supplements and Ingredients explicitly lists this compound as a suitable stable isotope-labeled PA. aoac.org
The inclusion of this compound in such documents highlights its importance in achieving the required levels of analytical performance. The use of such internal standards enables methods to meet stringent requirements for:
Accuracy and Precision: As discussed earlier, the use of this compound significantly improves the accuracy and precision of PA quantification.
Limit of Quantification (LOQ): The enhanced signal-to-noise ratio often achieved with the use of internal standards can help in achieving lower LOQs, which is crucial for detecting PAs at the low levels often stipulated by regulatory bodies.
Robustness: Methods that employ internal standards are generally more robust and less susceptible to minor variations in experimental conditions.
In essence, the availability of high-quality reference materials like this compound provides the foundation upon which robust analytical methods can be built and validated, thereby enabling the establishment of and compliance with rigorous standard method performance requirements.
Future Research Trajectories and Methodological Innovations for Deuterated Pyrrolizidine Alkaloids
Emerging Analytical Technologies for Ultra-Trace Analysis
The detection of pyrrolizidine (B1209537) alkaloids (PAs) and their deuterated analogues at ultra-trace levels in complex matrices like food and herbal products is a significant analytical challenge. epsoweb.orgwur.nl Current methodologies, primarily based on liquid chromatography-mass spectrometry (LC-MS), are continuously evolving to meet the demand for higher sensitivity and selectivity. epsoweb.orgdairycampus.nlresearchgate.net
Recent advancements have focused on ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). mdpi.comnih.govresearchgate.net These techniques offer enhanced separation efficiency and the ability to accurately identify and quantify PAs, including their N-oxides, at very low concentrations. researchgate.net The development of methods using UHPLC-MS/MS has enabled the detection of PAs at levels as low as 0.015–0.75 µg/kg. nih.gov
To further improve selectivity, especially for isomeric PAs that are difficult to distinguish by mass spectrometry alone, technologies like differential mobility separation (DMS), such as SelexION®, are being integrated. sciex.com This technology separates ions based on their size, shape, and charge, providing an additional dimension of separation before they enter the mass spectrometer, thus reducing background noise and improving the accuracy of quantification for compounds like heliotrine-N-oxide. sciex.com
Other emerging techniques include:
Direct Analysis in Real Time Mass Spectrometry (DART-MS): This ambient ionization technique allows for the rapid analysis of samples with minimal preparation. nih.gov
Capillary Electrophoresis (CE): CE offers high separation efficiency and is another tool for the analysis of PAs. nih.gov
Miniaturized Plasma-Emission Spectrometers and Sensitive Detectors for Gas Chromatography (GC): These are being developed to enhance the capabilities of GC-based methods. nih.gov
The use of deuterated internal standards, such as Heliotrine-D3, is crucial in these advanced analytical methods to ensure accurate quantification by compensating for matrix effects and variations in instrument response. epsoweb.orgdairycampus.nlmdpi.commdpi.com
Integration with Omics Technologies in Mechanistic Research
The integration of "omics" technologies, such as metabolomics, proteomics, and genomics, offers a powerful systems-biology approach to understanding the complex mechanisms of action of deuterated pyrrolizidine alkaloids. acs.orgresearchgate.net This holistic view allows researchers to move beyond single-endpoint analyses and explore the broader biological impact of these compounds. nih.gov
Metabolomics has been instrumental in studying the hepatotoxicity of PAs like senecionine (B1681732). acs.org By analyzing the global metabolic profiles in serum and liver tissue, researchers have identified significant alterations in bile acid homeostasis as a key toxic mechanism. acs.org This approach can pinpoint changes in specific metabolic pathways, providing a deeper understanding of the toxicological effects. acs.orgnih.gov
Proteomics complements metabolomics by identifying the protein targets of reactive PA metabolites. researchgate.net It is known that the metabolic activation of PAs leads to the formation of pyrrole-protein adducts, which are central to their toxicity. researchgate.net Proteomic studies can identify the specific proteins that are modified, offering insights into the molecular initiating events of toxicity. researchgate.net For example, studies with the hepatotoxic PA retrorsine (B1680556) have identified numerous up- and down-regulated proteins in the liver, revealing the molecular targets of PA-induced hepatic sinusoidal obstruction syndrome (HSOS). researchgate.net
Genomics provides insights into how PAs affect gene expression. Studies have shown that exposure to PAs can significantly alter the hepatic mRNA levels of key genes involved in critical metabolic pathways, such as those for bile acids. acs.org
The combination of these omics technologies, often referred to as multi-omics, provides a comprehensive picture of the biological response to deuterated PAs. nih.gov This integrated approach can reveal novel biomarkers of exposure and effect, elucidate complex toxicological pathways, and identify key regulatory networks involved in the cellular response. nih.gov The use of advanced bioinformatics and computational tools is essential for integrating and interpreting the large datasets generated by these technologies. nih.gov
Computational Chemistry and Molecular Modeling Applications for Deuterated Analogues
Computational chemistry and molecular modeling are becoming increasingly valuable tools in the study of deuterated pyrrolizidine alkaloids like this compound. These in silico methods provide insights into molecular properties, reaction mechanisms, and interactions with biological targets, complementing experimental data and guiding further research. plos.orgresearchgate.net
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to predict the electronic structures, molecular geometries, and spectroscopic properties (e.g., NMR, IR, UV-Visible spectra) of PA analogues. plos.orgresearchgate.net These calculations can help validate experimental findings and provide a deeper understanding of the molecules' intrinsic properties. plos.org For instance, theoretical models can determine the optimal geometry and analyze molecular orbitals, which relate to the reactivity and stability of the compounds. plos.org
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. researchgate.netmdpi.comnih.govasiapharmaceutics.info It is a powerful tool for identifying potential biological targets and understanding the molecular basis of toxicity. researchgate.net Docking studies have been used to investigate the interactions of PAs with various enzymes and receptors. researchgate.netmdpi.com For example, molecular docking has shown that heliotrine (B1673042) can interact with key residues in the active sites of enzymes like 5α-reductase and the androgen receptor, suggesting potential mechanisms for its biological effects. researchgate.netresearchgate.net The binding affinity, calculated as binding energy (kcal/mol), indicates the strength of the interaction. researchgate.netasiapharmaceutics.info
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the interaction and conformational changes. researchgate.netresearchgate.net These simulations can confirm the stability of hydrogen bonds and other interactions predicted by docking studies. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions: Computational models can also predict the pharmacokinetic and toxicological properties of compounds. plos.orgresearchgate.net These predictions can help in the early assessment of a compound's potential safety profile, including its solubility, intestinal absorption, and potential for inhibiting key metabolic enzymes like cytochrome P450s. researchgate.net
The application of these computational methods to deuterated analogues like this compound can help in understanding how isotopic labeling might affect their metabolic pathways and interactions with biological targets, providing valuable information for their use as internal standards and for mechanistic studies.
Unexplored Metabolic Pathways and Biotransformation Products
The metabolism of pyrrolizidine alkaloids (PAs) is a critical determinant of their toxicity. While the primary metabolic pathways, including hydrolysis, N-oxidation, and dehydrogenation to form reactive pyrrolic metabolites, are well-established, there are still unexplored avenues of biotransformation. nih.govgla.ac.uk The use of deuterated analogues like this compound can be instrumental in elucidating these novel pathways and identifying previously unknown metabolites.
One such recently identified pathway is N-glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net This pathway has been shown to occur for several PAs, including senecionine and monocrotaline, in humans and various animal species. researchgate.net Glucuronidation is typically a detoxification pathway that increases the water solubility of xenobiotics, facilitating their excretion. researchgate.net The activity of this pathway shows significant species differences, which may correlate with species-specific susceptibility to PA toxicity. researchgate.net For example, rabbits, which are resistant to PA poisoning, exhibit high N-glucuronidation activity, whereas susceptible species like rats and mice have negligible activity. researchgate.net
The investigation into the metabolic fate of deuterated PAs can also shed light on the formation of various other biotransformation products. The liver is the primary site of PA metabolism, where cytochrome P450 enzymes play a key role. unibs.itbiocrick.com The known metabolites include products of:
N-oxidation
Dehydrogenation of the pyrrolizidine moiety
O-demethylation of methoxy (B1213986) groups
Hydrolysis of ester linkages nih.gov
Further research using advanced analytical techniques is needed to fully characterize the complete metabolic profile of PAs like heliotrine and its deuterated form. This includes identifying minor metabolites and understanding the factors that influence the balance between toxification and detoxification pathways. The use of deuterated tracers can facilitate the tracking and identification of these metabolites in complex biological matrices.
Development of Novel Deuterated Pyrrolizidine Alkaloid Standards for Expanded Research Scope
The availability of a wide range of well-characterized analytical standards is fundamental for the accurate identification and quantification of pyrrolizidine alkaloids (PAs) in various matrices. gmp-compliance.org While standards for many common PAs are available, the structural diversity of this class of compounds, with over 600 known members, presents a continuous need for the development of new reference materials, particularly deuterated standards. epsoweb.orgwur.nlmdpi.com
Deuterated PAs, such as this compound, serve as ideal internal standards in mass spectrometry-based analytical methods. mdpi.com They have nearly identical chemical and physical properties to their non-deuterated counterparts, but their increased mass allows them to be distinguished by the mass spectrometer. This co-elution with the target analyte enables precise correction for matrix effects and variations during sample preparation and analysis, leading to more accurate and reliable quantification. mdpi.com
The synthesis of novel deuterated PA standards is a key area of future research. This includes:
Expanding the library of deuterated analogues: Currently, the availability of deuterated standards is limited to a subset of the most commonly monitored PAs. lgcstandards.com Synthesizing deuterated versions of a wider range of PAs, including those that are less common but may still pose a health risk, is crucial for comprehensive monitoring and risk assessment.
Site-specific labeling: The development of synthetic methods that allow for the specific placement of deuterium (B1214612) atoms on the PA molecule is important. gla.ac.uk This can be achieved through various chemical synthesis routes, such as the use of deuterated precursors or reagents like sodium borodeuteride (NaBD₄). gla.ac.uk
Isotopically labeled standards for sum parameter methods: Some analytical approaches measure the total content of toxic PAs by converting them to a common core structure, such as retronecine (B1221780) or heliotridine (B129409). researchgate.net The synthesis of isotopically labeled versions of these core structures or their derivatives is essential for the validation and application of these sum parameter methods. researchgate.net
The development and commercial availability of a broader range of deuterated PA standards will significantly enhance the scope and quality of research into the occurrence, metabolism, and toxicology of these compounds, ultimately contributing to better protection of public health. gmp-compliance.orglgcstandards.com
Q & A
Q. How should researchers document and share negative or inconclusive results related to this compound’s therapeutic potential?
- Best Practices : Publish in open-access repositories (e.g., Zenodo, Figshare) with detailed protocols. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable). Cite negative data in meta-analyses to mitigate reporting bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
